N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a fused benzofuropyrimidin core, a sulfanyl acetamide side chain, and substituents including a 4-fluorobenzyl group and a tetrahydrofuran-2-ylmethyl moiety. The 4-fluorobenzyl group may enhance metabolic stability and binding affinity due to fluorine’s electronegativity, while the tetrahydrofuran ring could improve solubility compared to purely aromatic substituents .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S/c25-16-9-7-15(8-10-16)12-26-20(29)14-33-24-27-21-18-5-1-2-6-19(18)32-22(21)23(30)28(24)13-17-4-3-11-31-17/h1-2,5-10,17H,3-4,11-14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUNUBPTBQKYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with notable biological activities. This article explores its structural characteristics, synthesis, and biological effects based on diverse research findings.
Structural Characteristics
The compound is characterized by its unique structural features, including:
- Molecular Formula : C_{20}H_{22}F_{N_{3}}O_{3}S
- Key Functional Groups :
- Fluorobenzyl group
- Tetrahydrofuran moiety
- Sulfanyl-containing acetamide structure
These features contribute to its reactivity and potential biological activity.
Synthesis
The synthesis of N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves several steps:
- Formation of the Benzofuro-Pyrimidine Core : This can be achieved through cyclization reactions.
- Introduction of the Fluorobenzyl Group : Often involves nucleophilic substitution.
- Attachment of the Tetrahydrofuran Moiety : Achieved through coupling reactions.
- Formation of the Acetamide Group : Finalized through reactions with amines.
Anticancer Properties
Research indicates that N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation in various in vitro studies. For instance, it has demonstrated effectiveness against specific cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
In addition to its anticancer effects, the compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, indicating potential as an antimicrobial agent.
Enzyme Inhibition
The sulfanyl group in the compound is believed to enhance its ability to act as an enzyme inhibitor. It has been shown to inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial growth. The binding affinity and mechanism of action have been explored through docking studies, confirming its potential as a lead compound for drug development.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on various cancer cell lines.
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity against tested cell lines .
-
Antimicrobial Evaluation :
- Objective : Assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Results : Showed significant inhibition zones in agar diffusion tests .
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrimidine derivative | Antimicrobial |
| Compound B | Benzofuran ring | Anticancer |
| Compound C | Sulfanyl group | Enzyme inhibitor |
N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide stands out for its combination of unique structural features that enhance its biological activity compared to similar compounds lacking these functionalities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound’s benzofuropyrimidin core differentiates it from analogues with benzothieno, pyrimidoindol, or quinazolin scaffolds. Key structural comparisons include:
Key Observations :
- The benzofuropyrimidin core in the target compound is less electron-rich than benzothieno derivatives due to oxygen’s lower polarizability compared to sulfur .
Pharmacological and Physicochemical Properties
- Bioactivity : Compounds with fluorinated benzyl groups (e.g., 4-fluorobenzyl) show enhanced kinase inhibition due to fluorine’s ability to form halogen bonds. For example, analogues with 3-chloro-4-fluorophenyl groups exhibit improved IC₅₀ values in kinase assays .
- Solubility : The tetrahydrofuran moiety in the target compound likely increases aqueous solubility compared to analogues with purely hydrophobic substituents (e.g., butyl or ethoxyphenyl groups) .
- Metabolic Stability : Fluorine substitution on the benzyl group reduces oxidative metabolism, as seen in similar compounds with extended plasma half-lives .
Computational and Spectroscopic Comparisons
- Docking Studies : Molecular docking () suggests that the tetrahydrofuran group may occupy hydrophobic pockets in kinase targets, while the fluorobenzyl group interacts with catalytic lysine residues .
- NMR Profiling : Chemical shifts in the tetrahydrofuran region (δ 3.5–4.0 ppm) distinguish the target compound from analogues with alkyl chains (δ 1.0–2.5 ppm) or aromatic substituents (δ 6.5–8.0 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
